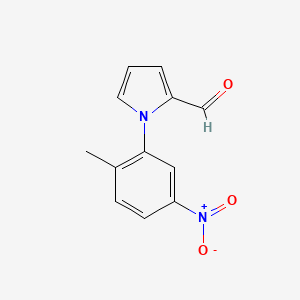![molecular formula C16H27N3O B1274061 N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline CAS No. 436096-94-5](/img/structure/B1274061.png)
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline is a chemically synthesized molecule that may be related to various research areas, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline could potentially involve the methylation of aniline derivatives. Paper discusses the chemoselectivity toward mono-N-methylation of functionalized anilines using dimethyl carbonate (DMC) in the presence of NaY faujasite. This method could be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions to ensure the selective methylation of the desired nitrogen atom.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline would likely feature a morpholine ring, a propyl linker, and an aniline moiety. Paper provides insights into the molecular structure of N-methyl-anilinoborane, which also contains an aniline derivative. The study discusses the monomer-dimer equilibrium and the trans/cis ratio of isomers, which could be relevant when considering the conformational flexibility of the target compound.
Chemical Reactions Analysis
The reactivity of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline could involve interactions with DNA or other biological molecules. Paper explores the DNA-binding properties of N-alkylanilinoquinazoline derivatives, which suggests that the aniline moiety in the target compound could also engage in similar interactions. Additionally, paper describes the synthesis of aniline derivatives with antimicrobial activity, indicating that the target compound might also exhibit biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline would be influenced by its functional groups. The presence of the morpholine ring suggests potential solubility in polar solvents, as morpholine is known to be miscible with water and organic solvents. The aniline portion of the molecule could contribute to its basicity and potential for hydrogen bonding. Paper discusses a quinazoline derivative with high blood-brain barrier penetration, which could imply that the target compound, due to structural similarities, might also possess the ability to cross biological barriers.
Applications De Recherche Scientifique
Inhibitor of Src Kinase Activity N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline and its analogs have been studied for their potential as inhibitors of Src kinase activity. Optimizing the anilino group in such compounds has led to enhanced inhibition of Src kinase activity and Src-mediated cell proliferation, making them of interest in cancer research (Boschelli et al., 2001).
Optical Properties in Organic Materials This compound has been involved in the synthesis of new organic materials like azo-based phenylthiophene Schiff bases. These materials have interesting optical properties and crystal structures, which are important in the field of materials science (Shili et al., 2020).
Fluorescent Thermometry The fluorescence intensity of related compounds, like N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline, has been observed to intensify with temperature increases. This property makes them suitable for use in ratiometric fluorescent thermometry, a technique used in temperature sensing (Cao et al., 2014).
Antimicrobial Activity Derivatives of N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline have been designed and synthesized for their potential antimicrobial activity. These compounds were evaluated against various microorganisms, showing significant activity against bacterial and fungal strains (Subhash & Bhaskar, 2020).
Use in Electroluminescent Devices Compounds related to N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline have been utilized in the design and synthesis of emitting amorphous molecular materials. These materials have been used in organic electroluminescent (EL) devices for emitting multicolor light, including white (Doi et al., 2003).
DNA-Binding Studies N-alkyl(anilino)quinazoline derivatives, related to the compound , have been synthesized and evaluated for their potential to intercalate with DNA. This makes them of interest in studies related to DNA-binding and potential pharmaceutical applications (Garofalo et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(3-morpholin-4-ylpropylamino)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-18(2)16-6-4-15(5-7-16)14-17-8-3-9-19-10-12-20-13-11-19/h4-7,17H,3,8-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGSFTLYWCBCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388065 |
Source


|
| Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |
CAS RN |
436096-94-5 |
Source


|
| Record name | N,N-Dimethyl-4-({[3-(morpholin-4-yl)propyl]amino}methyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

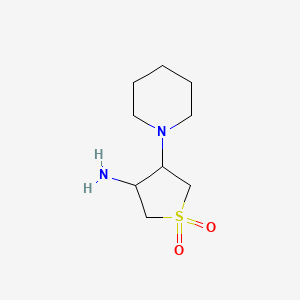

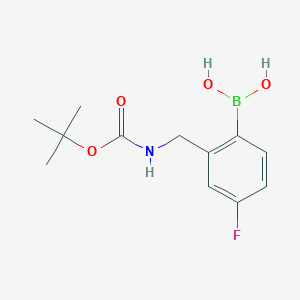
![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)
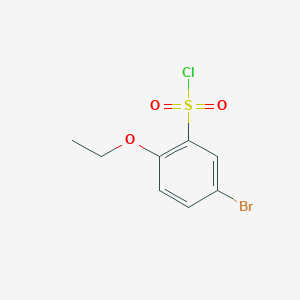
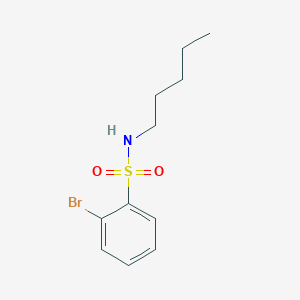



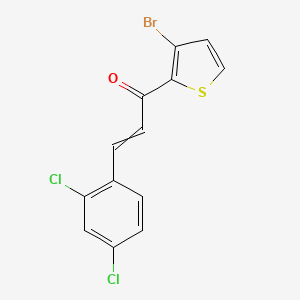
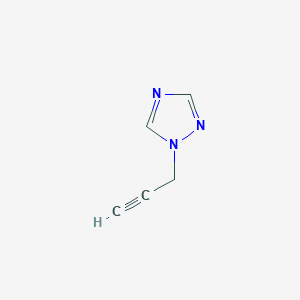

![4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B1274014.png)
